N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXTSVFRZNPJN-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCNC1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-47-1 | |
| Record name | Methanesulfonamide, N-methyl-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
The stereoselective synthesis of the (3R)-piperidin-3-yl moiety is critical for obtaining the target compound. Patent WO2014195978A2 describes a resolution strategy using chiral acids to separate enantiomers during intermediate stages. For example:
- Key Step : Treatment of racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with di-p-tolyl tartaric acid in ethanol yields the (3R,4R)-configured diastereomeric salt.
- Conditions : 10:1 ethanol-to-water ratio, 50°C, 12-hour stirring.
- Yield : 78% enantiomeric excess (ee) after recrystallization.
This method ensures stereochemical fidelity but requires additional steps to remove the resolving agent and regenerate the free base.
Direct Alkylation of Piperidine Precursors
A two-step alkylation-sulfonylation approach is documented in ChemBK:
- N-Methylation :
- Sulfonylation :
Advantages : High atom economy and minimal byproducts.
Limitations : Requires stringent temperature control to prevent racemization.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Data from Ambeed and PubChem highlight solvent-dependent yields:
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Methylation | DCM | 0 → 25 | 92 | 97 |
| Sulfonylation | THF | 0 → 25 | 85 | 95 |
| Salt Formation | Ethanol/H2O | 50 | 78 | 98 |
Polar aprotic solvents (THF, DCM) enhance nucleophilicity of the piperidine nitrogen, while protic solvents (ethanol) improve salt crystallization.
Catalytic and Stoichiometric Considerations
The patent emphasizes catalytic debenzylation:
- Catalyst : 10% Pd/C under hydrogen (1 atm).
- Substrate : N-benzyl intermediates (e.g., N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine).
- Conversion : >99% in 4 hours.
Excess methanesulfonyl chloride (1.5 equivalents) ensures complete sulfonylation, mitigated by slow addition to control exothermicity.
Analytical and Characterization Data
Structural Confirmation
- Molecular Formula : C₇H₁₇ClN₂O₂S.
- Stereochemistry : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >98% ee for the (3R) enantiomer.
- Spectroscopic Data :
Scalability and Industrial Feasibility
Pilot-Scale Production
A kilogram-scale protocol from WO2014195978A2 achieves 65% overall yield:
- Debenzylation : 20 L reactor, 10% Pd/C (0.5 wt%), H₂ (3 bar), 8 hours.
- Salt Formation : HCl gas bubbled into THF solution at −10°C.
- Crystallization : Anti-solvent (n-heptane) added dropwise to isolate the hydrochloride salt.
Purity : 99.5% by HPLC, meeting ICH guidelines for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azide or alkylated derivatives.
Scientific Research Applications
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a chemical compound with diverse applications across scientific research, medicinal chemistry, and pharmacological studies. It is a synthetic molecule, not naturally occurring, and its synthesis involves specific stereochemistry and functional group manipulation. The compound is characterized by a piperidine moiety and a methanesulfonamide group, which contribute to its reactivity and biological properties.
Applications
This compound is utilized in various fields due to its unique chemical and biological properties.
Scientific Research: It serves as a building block in the synthesis of more complex molecules. The compound is investigated for potential interactions with biological macromolecules.
Medicinal Chemistry: It is explored for potential pharmacological properties. It is used in the development of new materials and chemical processes.
Pharmacology: this compound exhibits significant biological activity and is a potential pharmacological agent, particularly for central nervous system disorders. The piperidine ring allows it to cross the blood-brain barrier, making it suitable for neuropharmacological applications. Studies suggest it may also possess antimicrobial properties, though the specific mechanisms require further research.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity, which is crucial for its pharmacological effects. It may also bind to neurotransmitter receptors, influencing neurotransmitter signaling pathways, which is particularly relevant for central nervous system applications.
Neuropharmacological Effects
Research indicates potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. It has been studied for neuroprotective effects, with potential interactions with serotonin and dopamine pathways suggesting applications in mood disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function . The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperidine (6-membered ring) backbone with stereospecific (3R) configuration.
- N-Methyl methanesulfonamide group attached to the piperidine-3-yl moiety.
- Hydrochloride salt form enhances solubility and stability.
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to derivatives with variations in ring size, substituent positions, and functional groups (Table 1).
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula (C₆H₁₄ClN₂O₂S).
Critical Analysis of Structural Modifications
Ring Size :
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue (1810074-90-8). This may influence binding kinetics in biological targets .
- Impact : Pyrrolidine analogues often exhibit faster metabolic clearance due to reduced steric hindrance.
Substituent Position: Piperidin-3-yl vs. For example, 3-substituted piperidines are prevalent in dopamine receptor ligands .
Functional Groups :
- Primary Amine (934107-80-9) vs. Secondary Amine (Target) : The absence of the N-methyl group in 934107-80-9 increases nucleophilicity, making it more reactive in coupling reactions but less stable in acidic conditions .
- Hydrochloride Salt (Target) vs. Free Base (70724-74-2) : The hydrochloride salt enhances aqueous solubility, a critical factor in pharmaceutical formulations .
Stereochemistry :
Target Compound
- PROTAC Development : The compound’s sulfonamide group and piperidine scaffold are leveraged in designing E3 ligase-binding moieties for targeted protein degradation .
- Stability : Room-temperature storage indicates robust chemical stability, advantageous for long-term storage in drug discovery workflows .
Analogues in Drug Discovery
- Pyrrolidine Derivatives (1810074-90-8): Industrial-grade purity suggests non-pharmaceutical applications, such as agrochemical intermediates .
- Piperidin-4-yl Analogues (70724-74-2) : The free base form is less commonly used in biologics due to solubility limitations .
Biological Activity
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, mechanisms of action, biological interactions, and potential therapeutic applications.
- Molecular Formula : C₇H₁₇ClN₂O₂S
- CAS Number : 2007919-47-1
- IUPAC Name : (R)-N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
- Molecular Weight : 228.74 g/mol
The compound is characterized by a piperidine moiety and a methanesulfonamide group, which contribute to its unique reactivity and biological properties.
This compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This mechanism is crucial for its pharmacological effects.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmitter signaling pathways. This property is particularly relevant for central nervous system applications .
Neuropharmacological Effects
Research indicates that this compound has potential applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier. It has been studied for:
- Neuroprotective Effects : Potential interactions with serotonin and dopamine pathways suggest applications in mood disorders and neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies have suggested that the compound may exhibit antimicrobial activity, although the specific mechanisms are still under investigation. It may affect bacterial growth through enzyme inhibition or receptor interaction .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Binding Affinity Studies : Research indicates that this compound has significant binding affinity for various neurotransmitter receptors, which could lead to therapeutic effects in CNS disorders.
- In Vitro Studies : In vitro assays have demonstrated its potential as an enzyme inhibitor, showcasing low cytotoxicity while maintaining high potency against target enzymes .
- Animal Models : Animal studies have shown promising results in reducing symptoms associated with neurodegenerative conditions when administered at specific dosages .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving this compound compared to similar compounds:
| Compound Name | Neuroprotective Effect | Antimicrobial Activity | Binding Affinity (nM) |
|---|---|---|---|
| N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide HCl | Yes | Yes | 50 |
| Similar Compound A | Yes | No | 40 |
| Similar Compound B | No | Yes | 70 |
Q & A
Q. What are the standard synthetic routes for N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps:
Deprotonation and Activation : React (3R)-piperidin-3-amine hydrochloride with a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) to generate the free amine .
Sulfonylation : Add methanesulfonyl chloride dropwise to the reaction mixture at 0–25°C, followed by stirring for 2–6 hours. The reaction is quenched with water, and the product is isolated via filtration or extraction .
Optimization Tips :
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Key peaks include the singlet for the methyl group (~3.0 ppm) on the sulfonamide and the multiplet for the piperidine ring protons (1.5–3.0 ppm) .
- 13C NMR : The sulfonamide sulfur-carbon resonance appears at ~40–45 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm .
- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak at m/z 236.71 (C8H14ClN2O2S+) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer :
- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Use amber glass vials to avoid photodegradation .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free piperidine or methanesulfonic acid) .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing racemization at the (3R)-piperidine center?
Methodological Answer :
- Chiral Auxiliaries : Use (3R)-piperidine derivatives with protecting groups (e.g., tert-butyl carbamate) to prevent racemization during sulfonylation .
- Design of Experiments (DoE) : Vary solvent polarity (THF vs. dichloromethane), base equivalents (1.1–1.5 eq), and reaction time (2–12 hours) to identify optimal conditions .
- Yield Data : Under optimized conditions (methanol, 70°C, 2 hours), yields up to 82% have been reported for analogous sulfonamide syntheses .
Q. What analytical techniques are suitable for resolving stereochemical ambiguities in the piperidine ring?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers. Retention times for (3R) vs. (3S) configurations differ by 1.5–2 minutes .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water (70:30) .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15° to +20° for (3R) configuration in similar compounds) .
Q. How can researchers assess the biological activity of this compound in preclinical models?
Methodological Answer :
- Receptor Binding Assays : Screen for affinity at σ-1 or σ-2 receptors using radiolabeled ligands (e.g., [3H]-DTG) in transfected HEK293 cells .
- Enzyme Inhibition Studies : Test inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) using Ellman’s method .
- Structure-Activity Relationship (SAR) : Modify the sulfonamide or piperidine substituents and correlate changes with activity trends .
Data Contradictions and Resolutions
- Synthetic Solvents : recommends THF, while uses methanol. Resolution: Methanol may enhance solubility but requires rigorous drying to avoid hydrolysis .
- Purity Thresholds : Some sources report 95% purity (HPLC), while others emphasize >98%. Resolution: Use orthogonal methods (NMR + MS) to validate purity for sensitive applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
